Fmoc-L-Tyr(propargyl)-OH
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving Fmoc-L-Tyr(propargyl)-OH are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Fmoc-L-Tyr(propargyl)-OH has a molecular weight of 441.48 g/mol . It is intended for research use only and is not intended for diagnostic or therapeutic use .Scientific Research Applications
Peptide Synthesis
- Field : Biochemistry
- Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- Method : The process involves extensive washing with solvents between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
- Results : In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Preparation of Non-Proteinogenic Amino Acids
- Field : Organic Chemistry
- Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the preparation of the non-proteinogenic amino acid homotyrosine contained in peptides .
- Method : Starting from L-homoserine, enantiopure Fmoc-protected homotyrosine was prepared in a straightforward manner by metallaphotoredox catalysis with N-Fmoc-(S)-2-amino-4-bromobutanoic acid and 4-tert-butoxybromobenzene partners . The prepared protected amino acid was used in solid-phase peptide synthesis .
- Results : The high convergency of the synthetic methodologies paves the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .
Synthesis of Triazole-Containing Cyclic Pseudopeptides
- Field : Medicinal Chemistry
- Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the synthesis of triazole-containing cyclic pseudopeptides . These pseudopeptides have potential applications in drug discovery .
- Method : A propargyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde is elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures . The benzylic bond can be cleaved by addition of 90% TFA with appropriate scavengers .
- Results : This linker is reported to enable access to triazole-containing cyclic pseudopeptides .
Synthesis of Anabaenopeptin F
- Field : Natural Product Chemistry
- Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the total synthesis of the natural cyclic peptide anabaenopeptin F . Anabaenopeptins are a class of cyclic peptides produced by cyanobacteria and have been found to exhibit various biological activities .
- Method : The synthesis involves the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in these peptides .
- Results : The successful synthesis of anabaenopeptin F demonstrates the utility of “Fmoc-L-Tyr(propargyl)-OH” in the synthesis of complex bioactive peptides .
Greening Solid-Phase Peptide Synthesis
- Field : Green Chemistry
- Application : “Fmoc-L-Tyr(propargyl)-OH” is used in the greening of Fmoc/tBu solid-phase peptide synthesis . This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which can reduce the impact on the environment and human health .
- Results : In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Linkage to Aminomethyl Supports
- Field : Bioconjugate Chemistry
- Application : “Fmoc-L-Tyr(propargyl)-OH” serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method can guarantee a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .
- Method : The method involves standard coupling procedures .
- Results : This method can guarantee a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXQVDBEMQQDOE-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Tyr(propargyl)-OH |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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